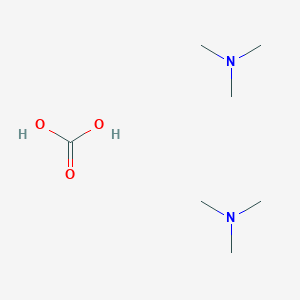![molecular formula C24H23N5 B12592132 N~1~,N~1'~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine) CAS No. 651048-19-0](/img/structure/B12592132.png)
N~1~,N~1'~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1’~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine) is a chemical compound known for its unique structure and properties. This compound is part of the azanediyl family, which includes various derivatives used in different scientific and industrial applications. The compound’s structure consists of two benzene-1,2-diamine groups connected by an azanediyl linkage through 4,1-phenylene groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1’~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine) typically involves the reaction of benzene-1,2-diamine with a suitable azanediyl precursor. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or platinum to facilitate the coupling reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of N1,N~1’~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine) involves large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may include purification steps such as crystallization or chromatography to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1’~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various halogenating agents or nucleophiles; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1’~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which N1,N~1’~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine) exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The azanediyl linkage and phenylene groups play a crucial role in these interactions, contributing to the compound’s specificity and potency.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Para-phenylenediamine (PPD): A widely used chemical in hair dyes and other applications.
N,N’-Bis(4-aminophenyl)benzidine: Another compound with similar structural features and applications.
Uniqueness
N~1~,N~1’~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine) is unique due to its specific azanediyl linkage and the arrangement of phenylene groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, reactivity, or specificity in various applications.
Eigenschaften
CAS-Nummer |
651048-19-0 |
|---|---|
Molekularformel |
C24H23N5 |
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
2-N-[4-[4-(2-aminoanilino)anilino]phenyl]benzene-1,2-diamine |
InChI |
InChI=1S/C24H23N5/c25-21-5-1-3-7-23(21)28-19-13-9-17(10-14-19)27-18-11-15-20(16-12-18)29-24-8-4-2-6-22(24)26/h1-16,27-29H,25-26H2 |
InChI-Schlüssel |
QUJQNGRJCXHQEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N)NC2=CC=C(C=C2)NC3=CC=C(C=C3)NC4=CC=CC=C4N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1S)-1-(4-bromophenyl)ethyl]formamide](/img/structure/B12592052.png)


![4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine](/img/structure/B12592078.png)



![2-Chloro-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B12592105.png)
![3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate](/img/structure/B12592119.png)
![Benzoic acid, 3-[[[(3'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12592125.png)


![3-(4-Chlorophenyl)-1-(1H-imidazo[4,5-b]pyridin-2-yl)prop-2-en-1-one](/img/structure/B12592146.png)

